molecular formula C16H20N2O2S B6796776 N-(5-oxaspiro[3.5]nonan-8-ylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide

N-(5-oxaspiro[3.5]nonan-8-ylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide

Cat. No.: B6796776
M. Wt: 304.4 g/mol
InChI Key: SPYGXOHTDGQVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxaspiro[3.5]nonan-8-ylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a spirocyclic moiety and a thieno[3,2-b]pyrrole core makes it a versatile molecule for chemical modifications and functionalization.

Properties

IUPAC Name

N-(5-oxaspiro[3.5]nonan-8-ylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-15(13-8-14-12(18-13)3-7-21-14)17-10-11-2-6-20-16(9-11)4-1-5-16/h3,7-8,11,18H,1-2,4-6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYGXOHTDGQVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)CNC(=O)C3=CC4=C(N3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxaspiro[3.5]nonan-8-ylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic intermediate and the subsequent coupling with the thieno[3,2-b]pyrrole moiety. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxaspiro[3.5]nonan-8-ylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-oxaspiro[3.5]nonan-8-ylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(5-oxaspiro[3.5]nonan-8-ylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxaspiro[3.5]nonan-8-ylmethyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide
  • N-(5-oxaspiro[3.5]nonan-8-ylmethyl)-1-benzothiophene-3-sulfonamide

Uniqueness

N-(5-oxaspiro[3.5]nonan-8-ylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide stands out due to its unique spirocyclic structure combined with the thieno[3,2-b]pyrrole core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.